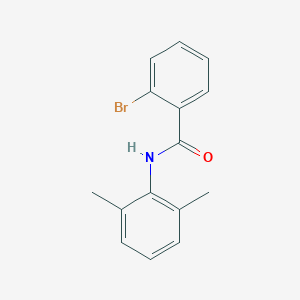

2-bromo-N-(2,6-dimethylphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONQPWFYFWAITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351810 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195383-89-2 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,6-dimethylphenyl)benzamide

This guide offers a comprehensive exploration of the physicochemical properties of 2-bromo-N-(2,6-dimethylphenyl)benzamide, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational data and practical experimental insights.

Introduction and Molecular Identity

This compound is a substituted aromatic amide. Its structure, featuring a brominated phenyl ring linked via an amide bond to a dimethylated phenyl ring, makes it a versatile intermediate for further chemical modifications. Understanding its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for the development of robust analytical methods.

Molecular Structure:

Caption: Chemical structure of this compound.

Core Molecular Identifiers:

| Identifier | Value |

| CAS Number | 195383-89-2[1] |

| Molecular Formula | C₁₅H₁₄BrNO[1] |

| Molecular Weight | 304.18 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for structurally related compounds, specific experimental values for the title compound are not extensively reported in the literature. The provided data for related compounds serves as a useful benchmark.

| Property | Value | Notes |

| Melting Point | Data not available | For comparison, the melting point of 2-bromobenzamide is 160-162 °C, and N-(2,6-dimethylphenyl)benzamide is 162-164 °C[2]. |

| Boiling Point | Data not available | High molecular weight suggests a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. For comparison, the water solubility of 2-bromo-N,N-dimethylbenzamide is reported as 786.7 mg/L[3]. |

| pKa | Data not available | The amide proton is weakly acidic. |

| Appearance | Likely a white to off-white solid | Many related benzamides are crystalline solids[4][5]. |

Synthesis and Purification

The most common and direct method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[6] This approach is highly efficient for the preparation of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

2-bromobenzoyl chloride

-

2,6-dimethylaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask with continuous stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Sources

- 1. 195383-89-2|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 2-bromo-N,N-dimethylbenzamide (54616-47-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)benzamide

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-bromo-N-(2,6-dimethylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies.

Introduction

This compound, with CAS number 195383-89-2, is a substituted benzamide derivative.[1] Benzamide and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticonvulsant, analgesic, and antimicrobial properties.[2][3] The specific structural motifs of this compound, namely the sterically hindered 2,6-dimethylphenyl group and the reactive 2-bromo substituent, make it a versatile building block for the synthesis of more complex molecules. The bromine atom, for instance, can serve as a handle for transition metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[4]

This guide will focus on the two most prevalent and practical synthetic pathways for this compound, providing the necessary information for its successful laboratory-scale preparation.

Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and reliable routes:

-

Direct Amide Coupling: This approach involves the formation of an amide bond between 2-bromobenzoic acid and 2,6-dimethylaniline using a suitable coupling agent.

-

Acyl Chloride-Mediated Synthesis: This classic two-step method entails the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride, followed by its reaction with 2,6-dimethylaniline.

The choice between these routes will depend on factors such as available reagents, desired scale, and tolerance for specific reaction conditions.

Route 1: Direct Amide Coupling of 2-bromobenzoic acid and 2,6-dimethylaniline

This method offers the advantage of a one-pot synthesis, directly coupling the carboxylic acid and the amine. However, the steric hindrance presented by the two methyl groups on the 2,6-dimethylaniline can make this coupling challenging, often requiring specific and efficient coupling reagents.[5]

Mechanistic Insights

Amide bond formation using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) and a base like 4-dimethylaminopyridine (DMAP) proceeds through the formation of a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester. The amine, 2,6-dimethylaniline, then attacks the carbonyl carbon of this activated ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide and regenerates HOBt. The role of DMAP is to act as an acyl transfer agent, further enhancing the reactivity of the system.[6]

Experimental Protocol

Materials:

-

2-bromobenzoic acid

-

2,6-dimethylaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromobenzoic acid (1.0 eq) in anhydrous acetonitrile, add EDC (1.0 eq), HOBt (catalytic amount), and DMAP (1.0 eq).

-

Add 2,6-dimethylaniline (1.0 eq) and DIPEA (a suitable base) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Data Summary

| Reactant/Reagent | Molar Eq. | Purpose |

| 2-bromobenzoic acid | 1.0 | Starting material |

| 2,6-dimethylaniline | 1.0 | Starting material |

| EDC | 1.0 | Coupling agent |

| HOBt | catalytic | Activator |

| DMAP | 1.0 | Acyl transfer agent |

| DIPEA | as needed | Base |

Yields for this type of coupling with sterically hindered anilines can be variable and may require optimization of reaction conditions.[5][6]

Synthetic Workflow Diagram

Caption: Direct Amide Coupling Workflow

Route 2: Acyl Chloride-Mediated Synthesis

This traditional and robust two-step method generally provides higher yields and is often more reliable, especially for larger-scale preparations. The initial conversion of the carboxylic acid to the highly reactive acyl chloride circumvents the challenges associated with coupling a sterically hindered amine.

Step 1: Synthesis of 2-bromobenzoyl chloride

Mechanistic Insights:

2-bromobenzoic acid is converted to 2-bromobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[7] The reaction with PCl₃ involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the phosphorus atom, followed by the elimination of phosphorous acid and hydrogen chloride, ultimately yielding the acyl chloride.

Experimental Protocol:

Materials:

-

2-bromobenzoic acid

-

Phosphorus trichloride (PCl₃)

-

1,2-dichloroethane (anhydrous)

Procedure:

-

To a mixture of 2-bromobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus trichloride (0.4 eq) dissolved in 1,2-dichloroethane.[7]

-

Heat the mixture at reflux for 4 hours.[7]

-

Monitor the reaction for the cessation of HCl gas evolution.

-

After the reaction is complete, the solvent can be removed by distillation to yield crude 2-bromobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Mechanistic Insights:

The second step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

-

2-bromobenzoyl chloride (from Step 1)

-

2,6-dimethylaniline

-

Pyridine or Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,6-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to obtain pure this compound.

Data Summary

| Reactant/Reagent | Molar Eq. | Purpose |

| Step 1 | ||

| 2-bromobenzoic acid | 1.0 | Starting material |

| Phosphorus trichloride | 0.4 | Chlorinating agent |

| Step 2 | ||

| 2-bromobenzoyl chloride | 1.0 | Intermediate |

| 2,6-dimethylaniline | 1.0 | Starting material |

| Pyridine | 1.1 | Base |

This two-step route generally offers higher overall yields compared to the direct coupling method.

Synthetic Workflow Diagram

Caption: Acyl Chloride-Mediated Synthesis Workflow

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct Amide Coupling | Route 2: Acyl Chloride-Mediated Synthesis |

| Number of Steps | One pot | Two steps |

| Reagents | Specialized coupling reagents (EDC, HOBt) | Common lab reagents (PCl₃, pyridine) |

| Reaction Conditions | Generally mild, room temperature | Can involve heating (reflux) |

| Yields | Variable, sensitive to steric hindrance | Generally higher and more reliable |

| Workup | Can be more complex due to coupling byproducts | Straightforward acid-base extractions |

| Scalability | Good for small-scale and library synthesis | More suitable for larger-scale preparation |

Conclusion

The synthesis of this compound can be effectively achieved by either direct amide coupling or a two-step acyl chloride-mediated approach. The direct coupling method offers the convenience of a one-pot reaction, which is advantageous for rapid synthesis and derivatization on a small scale. However, for higher yields, reliability, and larger-scale production, the conversion of 2-bromobenzoic acid to its acyl chloride followed by reaction with 2,6-dimethylaniline is the preferred and more robust strategy. The choice of synthetic route should be guided by the specific requirements of the research, including scale, available resources, and desired purity of the final product.

References

-

Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). Retrieved from [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of 2-bromobenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]

-

A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017, September 15). Retrieved from [Link]

-

N-(2,6-Dimethylphenyl)-2-methylbenzamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. One moment, please... [nanobioletters.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)benzamide

CAS Number: 195383-89-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, provides detailed and validated protocols for its synthesis, explores its potential applications based on the biological activities of structurally related analogues, and presents predicted spectroscopic data for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and application of novel benzamide derivatives.

Introduction

This compound belongs to the class of N-arylbenzamides, a scaffold of considerable interest in drug discovery and chemical synthesis.[1] The strategic placement of a bromine atom on the benzoyl ring renders it a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.[2] Furthermore, the N-(2,6-dimethylphenyl) moiety introduces steric hindrance that can influence the molecule's conformation and, consequently, its biological activity and physical properties.

Derivatives of N-arylbenzamides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The core structure of this compound presents a promising starting point for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 195383-89-2 | |

| Molecular Formula | C₁₅H₁₄BrNO | |

| Molecular Weight | 304.18 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, acetone); insoluble in water (predicted) | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established methods for amide bond formation. Two robust and widely applicable protocols, the Schotten-Baumann reaction and a microwave-assisted synthesis, are detailed below. The choice of method may depend on the desired reaction time, scale, and available equipment.

Protocol 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the synthesis of amides from amines and acid chlorides under basic aqueous conditions.[5][6] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[7]

Reaction Scheme:

Figure 1: Schotten-Baumann Reaction Scheme.

Materials:

-

2-Bromobenzoyl chloride (1.0 eq)

-

2,6-Dimethylaniline (1.05 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Dichloromethane (DCM)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (1.05 eq) in dichloromethane.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Acyl Chloride: While stirring the biphasic mixture vigorously, slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture. The addition should be done dropwise to control the exotherm.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods.[8] This method is particularly suitable for rapid library synthesis and reaction optimization.

Reaction Scheme:

Figure 2: Microwave-Assisted Synthesis Scheme.

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

2,6-Dimethylaniline (1.1 eq)

-

Pyridine (1.2 eq) or another suitable high-boiling point non-nucleophilic base

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Microwave reactor vial with a stir bar

-

Microwave synthesizer

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial, combine 2-bromobenzoic acid (1.0 eq), 2,6-dimethylaniline (1.1 eq), and a suitable high-boiling point solvent.

-

Addition of Base: Add pyridine (1.2 eq) to the mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 120-150°C and the reaction time to 10-20 minutes with a power of up to 300W.

-

Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6-7.8 | m | 4H | Aromatic protons of the 2-bromobenzoyl group |

| ~ 7.1-7.3 | m | 3H | Aromatic protons of the 2,6-dimethylphenyl group |

| ~ 7.5 (broad s) | s | 1H | N-H proton of the amide |

| ~ 2.2 | s | 6H | Methyl protons of the 2,6-dimethylphenyl group |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165-168 | C=O (amide carbonyl) |

| ~ 130-140 | Aromatic carbons of the 2,6-dimethylphenyl group |

| ~ 125-135 | Aromatic carbons of the 2-bromobenzoyl group |

| ~ 118-122 | C-Br carbon |

| ~ 18-20 | Methyl carbons |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300-3400 | N-H stretching (amide) |

| ~ 3000-3100 | Aromatic C-H stretching |

| ~ 2850-2960 | Aliphatic C-H stretching (methyl groups) |

| ~ 1640-1680 | C=O stretching (amide I band) |

| ~ 1520-1550 | N-H bending (amide II band) |

| ~ 750-800 | C-Br stretching |

Mass Spectrometry

In mass spectrometry (electron ionization), the fragmentation of N-aryl benzamides typically involves cleavage of the amide bond.[2][3] The predicted mass spectrum would show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Predicted Fragmentation Pathway:

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Potential Applications and Structure-Activity Relationship (SAR)

While specific biological data for this compound is not yet published, the broader class of N-arylbenzamides and related structures exhibit a range of biological activities.

-

Antimicrobial and Antifungal Activity: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown promising antifungal activity.[9] The presence of the bromine atom is often associated with enhanced antimicrobial properties in various scaffolds.[5]

-

Anti-inflammatory Activity: Salicylanilides, which share the benzamide core, are known for their anti-inflammatory properties.[3] The 2,6-dimethylphenyl substitution may influence interactions with biological targets involved in inflammatory pathways.

-

Chemical Intermediate: The bromine atom serves as a key functional group for further synthetic transformations. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery and materials science.[2] For instance, intramolecular C-H arylation of 2-bromobenzamides is a known route to phenanthridinones, a class of heterocycles with significant biological activities.[2]

Structure-Activity Relationship (SAR) Insights:

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1]

-

The Bromine Atom: The position and electronic nature of the halogen can significantly impact activity. A bromine atom at the 2-position can induce a specific conformation of the molecule due to steric and electronic effects, which can be crucial for binding to a biological target.

-

The N-Aryl Substituent: The 2,6-dimethyl substitution on the N-phenyl ring restricts the rotation around the N-aryl bond, leading to a more rigid conformation. This conformational constraint can enhance binding affinity and selectivity for a specific target.

Figure 4: Potential Application Pathways.

Conclusion

This compound is a valuable chemical entity with significant untapped potential. Its straightforward synthesis, coupled with the versatility of the bromine substituent for further chemical modification, makes it an attractive building block for the creation of novel compounds. The structural features of this molecule, particularly the ortho-bromo and the 2,6-dimethylphenyl moieties, suggest that its derivatives could exhibit interesting biological activities. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the applications of this promising compound. Further experimental investigation into its spectroscopic properties and biological profile is warranted to fully elucidate its potential.

References

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Texas Southwestern Medical Center. (2019, July 31). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Retrieved from [Link]

-

ResearchGate. (2006, August). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

ResearchGate. (2023, October 26). Structure‐Based Screening of Amides with Potential to Overcome Aedes aegypti Insecticide Resistance. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-bromo-N-methyl-N-phenyl-. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

-

ResearchGate. (2017, August 6). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2016, August 6). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Retrieved from [Link]

-

PubMed. (n.d.). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Retrieved from [Link]

-

SpectraBase. (n.d.). benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-bromo-N-(2-ethylphenyl)-. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of N-Substituted Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and target-specific interactions. This guide provides a comprehensive exploration of the diverse biological activities of N-substituted benzamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Benzamide Core: A Foundation for Diverse Pharmacological Action

The inherent chemical properties of the benzamide functional group—a carbonyl group attached to a nitrogen atom, which is in turn bonded to a benzene ring—confer upon it the ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking. These interactions are fundamental to the binding of small molecules to biological targets such as enzymes and receptors. The true pharmacological potential of this scaffold, however, is unlocked through the diverse substitutions on both the amide nitrogen (N-substituents) and the benzoyl ring.

Anticancer Activity: A Prominent Therapeutic Arena

A significant body of research has been dedicated to the development of N-substituted benzamides as potent anticancer agents, targeting various hallmarks of cancer.[1]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which N-substituted benzamides exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[2][3][4][5] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[5] This deacetylation leads to chromatin condensation and transcriptional repression of key tumor suppressor genes.

N-substituted benzamides, such as Entinostat (MS-275), often feature an o-aminobenzamide moiety that acts as a zinc-binding group, chelating the zinc ion within the active site of HDACs.[2][5] This interaction inhibits the enzymatic activity, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor gene expression. The ultimate downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Systematic modifications of the N-substituted benzamide scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

-

The N-Substituent: The nature of the N-substituent significantly influences potency. For instance, in derivatives of Entinostat (MS-275), modifications to the linker and the terminal amine have been shown to impact anti-proliferative activity against various cancer cell lines.[6]

-

Benzoyl Ring Substitution: Substitutions on the benzoyl ring are critical. Electron-withdrawing groups, such as nitro or chloro groups, can decrease anti-proliferative activity.[2][3] Conversely, specific substitutions can enhance potency and selectivity for different HDAC isoforms.[4]

-

Chelating Group: The presence of heteroatoms in the amide and specific substituents on the phenyl ring of the R group that can chelate with the zinc ion in the HDAC active site are critical for activity.[2][3]

Table 1: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MS-275 (Entinostat) | MCF-7 | 1.25 | [3] |

| MS-275 (Entinostat) | A549 | 2.5 | [3] |

| MS-275 (Entinostat) | K562 | 0.63 | [3] |

| MS-275 (Entinostat) | MDA-MB-231 | 1.25 | [3] |

| Derivative 13h | MCF-7 | 0.8 | [6] |

| Derivative 13k | K562 | 0.5 | [6] |

Experimental Protocol: In Vitro Anti-proliferative MTT Assay

A standard method to evaluate the anticancer activity of N-substituted benzamide derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][6]

Step-by-Step Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized N-substituted benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-substituted benzamides have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[7][8][9][10][11]

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of N-substituted benzamides are varied and depend on the specific structural features of the derivatives. Some potential targets include:

-

FtsZ Inhibition: Certain N-alkyl benzamides are known to inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis.[12]

-

Enzyme Inhibition: Other derivatives may target essential enzymes involved in microbial metabolism or cell wall synthesis.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The nature and position of substituents on both the benzoyl ring and the amide nitrogen are critical for potent antimicrobial activity.[12] For example, specific substitutions on the benzoyl ring and the nature of the N-alkyl group are crucial for potent inhibition of FtsZ.[12]

Table 2: In Vitro Antimicrobial Activity of N-Substituted Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 25 | 6.25 | [7][11] |

| 5a | E. coli | 31 | 3.12 | [7][11] |

| 6b | E. coli | 24 | 3.12 | [7][11] |

| 6c | B. subtilis | 24 | 6.25 | [7][11] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: A stock solution of the N-substituted benzamide derivative is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing microbial growth medium.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density.[12]

-

Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compound.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[12]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Certain N-substituted benzamides have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[13][14][15]

Mechanism of Action: NF-κB Inhibition and COX Inhibition

The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit the transcription factor NF-κB.[13] NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13] By inhibiting NF-κB, these compounds can suppress the production of inflammatory mediators.[13]

Other benzamide derivatives, such as Parsalmide, have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[14][15] Some of these compounds exhibit preferential inhibition of COX-1 but, interestingly, do not cause the gastric damage typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).[14]

Synthesis of N-Substituted Benzamide Derivatives

A common and versatile method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with a benzoyl chloride or a carboxylic acid activated with a coupling agent.[7][12]

General Synthetic Protocol

Example: Synthesis of N-(1-hydroxypropan-2-yl)benzamide

-

Starting Materials: Benzoyl chloride and (R/S)-2-aminopropan-1-ol.[12]

-

Procedure:

-

Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel at 0°C.

-

Add a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Slowly add the benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 8 hours).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted benzamide.

-

Conclusion and Future Directions

The N-substituted benzamide scaffold continues to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The ongoing exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of new and improved treatments for cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on the design of more potent and selective derivatives with optimized pharmacokinetic and pharmacodynamic profiles, leveraging computational modeling and advanced synthetic methodologies.

References

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(10), 379-380. [Link]

-

Shaik, F., Shaik, A. B., Ali, M. T., Al-Balawi, F. S., Al-Ghamdi, A. M., & Khan, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Rasayan Journal of Chemistry, 17(3), 2748-2757. [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

ResearchGate. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Mfotie, N., Mbouangouere, R., Mbekou, I. K., Ntoumbe, C. M., Metuge, J. A., & Bero, J. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & El-Abadelah, M. M. (2014). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 19(11), 17564-17578. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]

-

Gharehbaghi, K., Smee, D. F., & Jayaram, H. N. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Immunopharmacology, 20(12), 675-685. [Link]

-

Hrib, N. J., Jurcak, J. G., Burgher, K. L., Glaeser, J. D., & Lenicek, S. E. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172-1188. [Link]

-

Ingenta Connect. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1269, 133796. [Link]

-

Caliendo, G., Fiorino, F., Perissutti, E., Severino, B., Cirillo, D., & Santagada, V. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 44(20), 3381-3390. [Link]

-

Gorrod, J. W., & Christou, M. (1986). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 16(6), 573-582. [Link]

-

El-Sayed, N. F. A., & El-Bendary, E. R. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 21376-21390. [Link]

-

Pop, R., Vlase, L., Vlase, G., Araniciu, C., Gocan, S., & Bâldea, I. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(11), 3237. [Link]

-

Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Chen, Y., & Zuo, Z. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. [Link]

-

ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

-

ResearchGate. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]

-

ResearchGate. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]

-

CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

-

Xie, Y., Zhao, Y., & Liu, Y. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(6), 1545-1549. [Link]

-

Wulff, H., Miller, M. J., Hansel, W., Grissmer, S., & Cahalan, M. D. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(23), 6989-6992. [Link]

-

ResearchGate. (2015). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. [Link]

-

Amanote Research. (n.d.). Antimicrobial Properties of N-Benz. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 9. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

potential therapeutic targets of 2-bromo-N-(2,6-dimethylphenyl)benzamide

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-bromo-N-(2,6-dimethylphenyl)benzamide

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the potential therapeutic targets of a specific, yet underexplored, benzamide derivative: this compound. While direct pharmacological data for this compound is not extensively available, its structural motifs—a substituted benzamide core and a dimethylphenyl group—provide a strong foundation for hypothesizing its biological activities. By drawing parallels with structurally analogous compounds, we will explore potential therapeutic avenues, including neurological disorders, cancer, inflammation, and infectious diseases. This document provides a comprehensive analysis of these potential targets, complete with detailed experimental protocols and conceptual frameworks to guide future research and drug development efforts.

Introduction: The Therapeutic Promise of the Benzamide Scaffold

Benzamide and its derivatives have a rich history in drug discovery, demonstrating a remarkable diversity of pharmacological activities.[1] This versatility arises from the ability of the benzamide core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and its interaction with a wide array of biological targets.[2] From antipsychotics to antiemetics and anticancer agents, the therapeutic landscape of substituted benzamides is vast.[2]

The subject of this guide, this compound, incorporates several key structural features that suggest a high potential for biological activity:

-

The Benzamide Core: This group is known to participate in crucial hydrogen bonding interactions with biological targets.[3]

-

The 2-Bromo Substituent: The presence of a halogen atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.

-

The N-(2,6-dimethylphenyl) Group: This moiety is a well-known pharmacophore found in several active pharmaceutical ingredients, including the local anesthetic Lidocaine.[4] The steric bulk and lipophilicity of this group can dictate target selectivity and membrane permeability.

This guide will systematically explore the most promising therapeutic targets for this compound based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds.

Potential Therapeutic Targets and Mechanistic Hypotheses

Central Nervous System: Dopamine and Serotonin Receptors

Substituted benzamides are a well-established class of compounds that modulate dopaminergic and serotonergic systems.[5] For instance, amisulpride, a substituted benzamide, exhibits high selectivity for D2 and D3 dopamine receptors and is used in the treatment of schizophrenia and depression.[6]

Hypothesized Mechanism of Action: Based on the common activity of this chemical class, it is plausible that this compound acts as an antagonist or partial agonist at dopamine D2/D3 receptors and/or serotonin 5-HT receptors. The N-(2,6-dimethylphenyl) moiety could play a crucial role in orienting the molecule within the receptor's binding pocket.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity of the test compound to dopamine D2 receptors.

-

Preparation of Cell Membranes:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.

-

To determine non-specific binding, include control wells with an excess of a known D2 receptor antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Caption: Steps in an in vitro HDAC activity assay.

Ion Channel Modulation: Voltage-Gated Sodium Channels

The N-(2,6-dimethylphenyl) moiety is the core of the local anesthetic Lidocaine, a well-known blocker of voltage-gated sodium channels. [4]This structural similarity strongly suggests that this compound could also modulate the activity of these ion channels.

Hypothesized Mechanism of Action: Similar to Lidocaine, the compound may enter the neuronal cell and bind to a site within the pore of the voltage-gated sodium channel, thereby blocking the influx of sodium ions and preventing the propagation of action potentials. [4] Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in living cells.

-

Cell Preparation:

-

Use a cell line that expresses the desired sodium channel subtype (e.g., Nav1.7 in HEK293 cells).

-

Plate the cells on glass coverslips for easy access with the patch pipette.

-

-

Patch-Clamp Recording:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Fill a glass micropipette with an appropriate intracellular solution and approach a single cell.

-

Form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

-

Data Acquisition and Analysis:

-

Apply voltage steps to the cell to elicit sodium currents.

-

Perfuse the recording chamber with a solution containing this compound at various concentrations.

-

Record the sodium currents in the absence and presence of the compound.

-

Analyze the data to determine the effect of the compound on channel kinetics (e.g., peak current amplitude, activation, inactivation) and calculate the IC₅₀ for channel block.

-

Caption: Hypothesized blockade of a sodium channel.

Data Summary and Interpretation

To facilitate the evaluation of this compound, the following table provides a template for summarizing hypothetical experimental data.

| Potential Target | Assay Type | Key Parameter | Hypothetical Value | Reference Compound | Reference Value |

| Dopamine D2 Receptor | Radioligand Binding | IC₅₀ | 50 nM | Haloperidol | 2 nM |

| Histone Deacetylase 1 | In Vitro Activity | IC₅₀ | 200 nM | Trichostatin A | 5 nM |

| Voltage-Gated Na⁺ Channel | Patch-Clamp | IC₅₀ | 10 µM | Lidocaine | 50 µM |

| Cyclooxygenase-2 (COX-2) | In Vitro Activity | IC₅₀ | 5 µM | Celecoxib | 0.1 µM |

| Staphylococcus aureus | MIC Determination | MIC | 16 µg/mL | Vancomycin | 1 µg/mL |

Conclusion and Future Directions

While the precise therapeutic targets of this compound remain to be empirically determined, its chemical structure provides a strong basis for several compelling hypotheses. The methodologies and conceptual frameworks presented in this guide offer a clear roadmap for the systematic investigation of this compound's pharmacological profile. Future research should focus on a comprehensive screening against a panel of receptors, enzymes, and ion channels to elucidate its primary mechanism(s) of action. Subsequent studies should then progress to cellular and in vivo models to validate its therapeutic potential in relevant disease contexts. The exploration of this and similar benzamide derivatives holds significant promise for the discovery of novel therapeutic agents.

References

-

MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. Retrieved from [Link]

-

Scite.ai. (n.d.). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Retrieved from [Link]

-

NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

-

DailyMed. (n.d.). Label: LIDOCAINE 5% patch. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DailyMed - LIDOCAINE 5% patch [dailymed.nlm.nih.gov]

- 5. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Analogs and Derivatives of 2-bromo-N-(2,6-dimethylphenyl)benzamide: Synthesis, Activity, and Characterization

Abstract

The benzamide scaffold, particularly N-substituted benzamides, represents a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. This technical guide provides an in-depth exploration of 2-bromo-N-(2,6-dimethylphenyl)benzamide, a key intermediate and structural motif. We will dissect its synthesis, explore the landscape of its structural analogs and derivatives, and elucidate the structure-activity relationships (SAR) that govern their diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental design, synthesis, and characterization of this important class of molecules.

Introduction: The Significance of the N-(2,6-dimethylphenyl)benzamide Core

The N-(2,6-dimethylphenyl)amide moiety is a cornerstone of many active pharmaceutical ingredients (APIs), most notably in the class of amide local anesthetics like Lidocaine. The 2,6-dimethylphenyl group serves a critical function: its methyl groups provide steric hindrance, which protects the adjacent amide bond from rapid hydrolysis by plasma esterases and amidases, thereby prolonging the compound's duration of action.[1][2] The this compound structure combines this stability-enhancing feature with a reactive "handle"—the bromine atom—on the benzoyl ring. This bromine atom is strategically positioned for a variety of synthetic modifications, making it an ideal starting point for creating diverse chemical libraries to probe biological targets.

The derivatives of this core structure have demonstrated a wide spectrum of biological activities, including but not limited to local anesthetic, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][5] This guide will provide a comprehensive examination of the synthesis of these analogs, the biological pathways they modulate, and the analytical techniques essential for their characterization.

Synthesis of the Core and Its Derivatives

The fundamental synthesis of N-substituted benzamides, including the title compound, is typically achieved through the acylation of an amine with a carboxylic acid or its activated derivative.

General Synthesis of the Benzamide Linkage

The most common and reliable method involves the reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol: General N-Aryl Benzamide Synthesis

-

Activation of Carboxylic Acid: In a round-bottom flask, suspend the desired benzoic acid (e.g., 2-bromobenzoic acid) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an activating agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

-

Amine Coupling: In a separate flask, dissolve the substituted aniline (e.g., 2,6-dimethylaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in DCM.

-

Reaction Execution: Cool the aniline solution to 0 °C and add the freshly prepared benzoyl chloride solution dropwise.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.[6]

Causality Insight: The pre-activation of the carboxylic acid to an acid chloride is crucial because the direct amidation of a carboxylic acid and an amine requires high temperatures, which can be incompatible with sensitive functional groups. The use of a base is essential to scavenge the generated HCl, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Diversification via Cross-Coupling Reactions

The bromine atom on the this compound scaffold is a versatile functional group for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for this purpose.[7]

Caption: Synthetic diversification via palladium-catalyzed cross-coupling.

Structural Analogs and Biological Activity

Modifications to the core structure can be systematically explored to establish Structure-Activity Relationships (SAR). Key areas for modification include the benzoyl ring (Ring A), the amide linker, and the N-phenyl ring (Ring B).

Ring A (Benzoyl Ring) Modifications

Substituents on the benzoyl ring significantly influence the molecule's electronic properties and its ability to interact with biological targets.

-

Anticancer Activity: Several studies have shown that novel benzamide derivatives can exhibit potent anticancer properties.[3][8][9] For example, certain derivatives have been found to induce apoptosis in cancer cell lines through the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3] Others act as inhibitors of critical signaling pathways, such as the Hedgehog signaling pathway, by antagonizing the Smoothened (SMO) receptor.[8]

-

Anticonvulsant Activity: The benzamide scaffold is also a known pharmacophore for anticonvulsant activity. Modifications, such as the introduction of nitro groups or other electron-withdrawing moieties, have led to compounds with potent activity in the maximal electroshock seizure (MES) test.[5]

Ring B (N-phenyl Ring) Modifications

The 2,6-dimethyl substitution is a classic feature for enhancing metabolic stability. Altering this substitution pattern can modulate both potency and pharmacokinetic properties.

-

Local Anesthetic Activity: The N-(2,6-dimethylphenyl) group is integral to the activity of many local anesthetics.[10] The primary mechanism of action for these compounds is the blockade of voltage-gated sodium channels (VGSCs) within nerve cell membranes.[1][10] By binding to the intracellular side of the channel, they stabilize the inactivated state, preventing the influx of sodium ions required for action potential propagation.[1][2][11]

-

Structure-Activity Relationship (SAR): Studies on related acetamide derivatives show that the nature and position of substituents on the N-aryl ring are critical. For instance, in a series of kinase inhibitors, substituents at the 4-position of the benzyl ring showed the highest activity.[12]

Summary of Structure-Activity Relationships

The following table summarizes the impact of structural modifications on the biological activity of benzamide derivatives based on published studies.

| Compound Series | Modification Site | Key Substituents | Observed Biological Activity | Potency (Example) | Reference |

| N-benzylarylamide-dithiocarbamates | N-Benzyl Ring | Dithiocarbamate moiety | Anticancer (Antiproliferative) | IC50 = 0.017 µM (MGC-803 cells) | [9] |

| Thieno[3,2-d]pyrimidines | Benzamide core replaced | Aroyl hydrazone | Anticancer (PI3K/mTOR inhibitor) | Not specified | [9] |

| N-phenylbenzamides | N-phenyl Ring | 4-Chloro, 4-Bromo | Antimicrobial | Not specified | [13] |

| N-(2-ethylphenyl)benzamide | N-phenyl Ring | 4-Amino | Anticonvulsant (MES test) | Active at 10 mg/kg | [5] |

| 4-nitro-N-phenylbenzamides | Benzoyl Ring / N-phenyl Ring | 4-Nitro / 2-chloro-6-methyl | Anticonvulsant (MES test) | ED50 = 90.3 µmol/kg | [5] |

Physicochemical Characterization and Analytical Techniques

Rigorous characterization is essential to confirm the identity, purity, and properties of newly synthesized analogs. A multi-technique approach is standard practice in the field. [14]

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the molecular structure. [14]Key diagnostic signals include the amide N-H proton (typically a broad singlet between δ 8-10 ppm in DMSO-d₆) and the distinct aromatic proton signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. [15]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For benzamides, characteristic peaks include the N-H stretch (~3300 cm⁻¹) and the strong amide C=O stretch (Amide I band) around 1630-1680 cm⁻¹. [14]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with a reversed-phase C18 column and UV detection, is the gold standard for determining the purity of non-volatile compounds. [14][16]Purity is calculated based on the area percentage of the main peak.

-

Caption: Typical workflow for purification and characterization.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the discovery of new bioactive molecules. Its inherent stability, conferred by the 2,6-dimethylphenyl group, combined with the synthetic flexibility of the 2-bromo substituent, allows for the creation of extensive and diverse chemical libraries. Research has already demonstrated the potential of its derivatives in oncology, neurology, and infectious diseases. [3][5][8][13] Future work in this area should focus on leveraging computational modeling and high-throughput screening to more efficiently explore the vast chemical space accessible from this core. A deeper understanding of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these analogs will be critical for translating promising hits into viable drug candidates. The continued application of modern synthetic methods and rigorous analytical characterization will undoubtedly lead to the discovery of novel benzamide derivatives with significant therapeutic potential.

References

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-. Benchchem.

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.

- Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

- Basic pharmacology of local anaesthetics. PubMed Central.

- Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Rel

- Amide Local Anesthetics.

- N-(2,6-Dimethylphenyl)-2-methylacetamide.

- Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives.

- Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels.

- Pharmacology of local anaesthetics. Deranged Physiology.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...

- Synthesis and biological activities of local anesthetics. RSC Publishing.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.

- An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Benchchem.

- Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark.

- (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PubMed Central.

- Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.

- Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research and Reviews.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. PubMed Central.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Unknown Source.

- Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

Sources

- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]